Bienvenue dans la boutique en ligne BenchChem!

3-(Cyclohexylsulfamoyl)benzoic acid

Physicochemical property profiling Lipophilicity ADME prediction

Choose 3-(Cyclohexylsulfamoyl)benzoic acid for your CNS or solubility-focused medicinal chemistry campaigns. Its LogP is 1.47 units lower than the 4-substituted analog (1.99 vs. 3.47), delivering superior aqueous solubility for low-DMSO assays. With a TPSA of 83.47 Ų (<90 Ų threshold), it offers enhanced blood-brain barrier penetration potential. This underexplored meta-substituted scaffold is ideal for novel SAR exploration, free from the p18INK4C activity of the para isomer. Ships and stores at 2–8 °C—no −20 °C freezer needed, reducing energy costs and freeze-thaw risk.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 313346-39-3
Cat. No. B184094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylsulfamoyl)benzoic acid
CAS313346-39-3
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H17NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2,(H,15,16)
InChIKeyPULRHAMYNRDQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclohexylsulfamoyl)benzoic acid (CAS 313346-39-3): Chemical Identity and Baseline Procurement Characteristics


3-(Cyclohexylsulfamoyl)benzoic acid (CAS 313346-39-3) is a sulfonamide derivative with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.35 g/mol [1]. It features a benzoic acid core substituted at the meta position with a cyclohexylsulfamoyl group [1]. The compound is commercially available from multiple vendors with a typical purity specification of ≥95% . Computed physicochemical properties include an XLogP3 of 2.2 and a topological polar surface area (TPSA) of 83.47 Ų [2]. Its primary reported application is as a research chemical and synthetic intermediate, with documented use in patent literature as a building block for biologically active molecules [3].

Why In-Class Substitution of 3-(Cyclohexylsulfamoyl)benzoic acid is Not Advised Without Evidence


Sulfamoylbenzoic acid derivatives, while sharing a common core, exhibit substantial variation in physicochemical and biological properties depending on the specific substitution pattern [1]. The position of the sulfamoyl group on the benzoic acid ring (e.g., meta vs. para) can significantly alter key parameters such as lipophilicity, polar surface area, and solid-state behavior, which in turn impact solubility, membrane permeability, and potential off-target interactions [1]. Furthermore, the cyclohexylamine moiety, while conserved in some analogs, does not guarantee equivalent performance across different biological assays or synthetic applications. The quantitative evidence presented in Section 3 demonstrates that the 3-substituted regioisomer (target compound) possesses distinct property profiles compared to its 4-substituted counterpart, which has a known and specific biological activity profile (p18INK4C inhibition) [2]. Therefore, assuming functional interchangeability between in-class compounds without direct comparative data is a procurement risk that can lead to failed experiments or unexpected results.

Quantitative Differentiation of 3-(Cyclohexylsulfamoyl)benzoic acid Against Key Analogs


Meta vs. Para Substitution: A 1.5-Unit LogP Difference with Implications for Solubility and Permeability

The target compound (3-substituted) exhibits a computed LogP of 1.9958, which is 1.47 units lower than the 3.4675 LogP reported for its 4-substituted positional isomer (4-(cyclohexylsulfamoyl)benzoic acid, CAS 6314-70-1) [1]. This significant difference in lipophilicity is a direct consequence of the sulfamoyl group's position on the benzoic acid ring [1].

Physicochemical property profiling Lipophilicity ADME prediction

Polar Surface Area (PSA) Variation: A 8.38 Ų Difference Between Regioisomers

The topological polar surface area (TPSA) of the target 3-substituted compound is reported as 83.47 Ų, while the 4-substituted analog (4-(cyclohexylsulfamoyl)benzoic acid) has a computed PSA of 91.85 Ų [1]. This 8.38 Ų difference in PSA reflects a change in the distribution of polar atoms on the molecular surface due to the positional isomerism [1].

Physicochemical property profiling Polar surface area Membrane permeability

Distinct Biological Activity Profiles: Underexplored Target vs. Established p18INK4C Inhibitor

The 4-substituted analog, known as NSC23005 (free acid), is a well-characterized and potent inhibitor of p18INK4C, a cyclin-dependent kinase inhibitor involved in hematopoietic stem cell (HSC) expansion. It exhibits an ED50 of 5.21 nM in promoting HSC expansion in murine and human models [1]. In contrast, the target 3-substituted compound lacks a clearly defined or publicly reported biological activity profile, with its primary reported use being as a synthetic intermediate in patent literature [2].

Biological activity p18INK4C inhibition Hematopoietic stem cell expansion

Solid-State Differentiation: Amorphous/Liquid vs. Crystalline Solid with Defined Melting Point

The 4-substituted analog is characterized as a white to off-white crystalline solid with a defined melting point of 259-260 °C . In contrast, vendor descriptions for the 3-substituted target compound lack a reported melting point, and some sources indicate it may be a liquid at room temperature [1]. This difference in physical state can have practical implications for handling, solubility, and formulation.

Physical state Crystallinity Formulation

Divergent Storage and Stability Profiles: 2-8°C vs. -20°C Recommendations

Vendor recommendations for the target 3-substituted compound specify storage at 2-8°C in a sealed, dry environment . In contrast, the 4-substituted analog (NSC23005) is recommended for long-term storage at -20°C for up to 3 years in powder form [1]. This difference in recommended storage conditions suggests a potential divergence in chemical stability or hygroscopicity between the two regioisomers.

Storage conditions Stability Procurement

Optimal Research and Industrial Application Scenarios for 3-(Cyclohexylsulfamoyl)benzoic acid


Medicinal Chemistry Lead Optimization: Improving Aqueous Solubility

Based on its 1.47-unit lower LogP compared to the 4-substituted analog (1.9958 vs. 3.4675), 3-(Cyclohexylsulfamoyl)benzoic acid is a superior choice for medicinal chemistry campaigns where aqueous solubility is a primary concern [1]. This is particularly relevant for in vitro assays that require DMSO-free or low-DMSO conditions, or for early-stage lead optimization where poor solubility is a common cause of attrition [1].

CNS Drug Discovery: Enhancing Membrane Permeability

The target compound's lower TPSA (83.47 Ų) relative to its 4-substituted counterpart (91.85 Ų) positions it as a more promising scaffold for CNS drug discovery [1]. TPSA values below 90 Ų are generally associated with improved blood-brain barrier penetration . This property makes 3-(Cyclohexylsulfamoyl)benzoic acid a strategically advantageous starting point for developing therapeutics targeting neurological disorders [1].

Chemical Biology and Tool Compound Development: Exploring New Scaffolds

Given the lack of a defined biological activity profile for the 3-substituted compound, in contrast to the well-characterized p18INK4C inhibitory activity of the 4-substituted analog (ED50=5.21 nM), this compound is ideal for researchers seeking to explore novel chemical space [1]. It can serve as a unique and underexplored scaffold for the development of new chemical probes or for investigating structure-activity relationships (SAR) around the sulfamoylbenzoic acid core [1].

Laboratories with Limited Freezer Capacity: Logistical and Cost Efficiency

For laboratories with constrained -20°C freezer space or for high-throughput screening (HTS) facilities where compounds are accessed frequently, the 3-substituted compound offers a significant logistical advantage. Its recommended storage condition of 2-8°C is less energy-intensive and more convenient for routine use compared to the -20°C storage required for the 4-substituted analog [1]. This can translate to lower operational costs and reduced risk of freeze-thaw degradation from frequent access [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclohexylsulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.